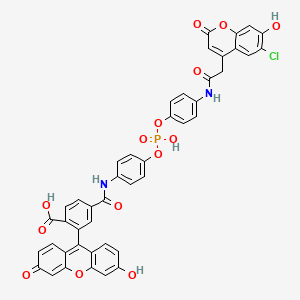
(3-Chloro-4-(2-(diethylamino)ethoxy)phenyl)boronic acid
Overview
Description
Synthesis Analysis
Boronic acids, such as “(3-Chloro-4-(2-(diethylamino)ethoxy)phenyl)boronic acid”, are highly valuable building blocks in organic synthesis . They can be used as building blocks and synthetic intermediates . The molecular modification by the introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .
Molecular Structure Analysis
The molecular structure of “(3-Chloro-4-(2-(diethylamino)ethoxy)phenyl)boronic acid” is represented by the formula C12H19BClNO3 .
Chemical Reactions Analysis
Boronic acids, including “(3-Chloro-4-(2-(diethylamino)ethoxy)phenyl)boronic acid”, can undergo various chemical reactions. These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(3-Chloro-4-(2-(diethylamino)ethoxy)phenyl)boronic acid” can be represented by the formula C12H19BClNO3 .
Scientific Research Applications
Comprehensive Analysis of (3-Chloro-4-(2-(diethylamino)ethoxy)phenyl)boronic Acid Applications:
Suzuki-Miyaura Cross-Coupling Reactions
This compound can be used as a reactant in Suzuki-Miyaura cross-coupling reactions, which are widely employed in the synthesis of complex organic compounds, including pharmaceuticals and polymers. The boronic acid group facilitates the transfer of the phenyl ring to another molecule under mild conditions .
Sensor Development
Boronic acids interact with cis-diols, which makes them useful in the development of sensors, particularly for sugars and other diol-containing molecules. This compound may be used in designing sensors due to its boronic acid moiety .
Future Directions
properties
IUPAC Name |
[3-chloro-4-[2-(diethylamino)ethoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BClNO3/c1-3-15(4-2)7-8-18-12-6-5-10(13(16)17)9-11(12)14/h5-6,9,16-17H,3-4,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLFXJGIPIUSGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCN(CC)CC)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-4-(2-(diethylamino)ethoxy)phenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[2,4-dichloro-6-[(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]phenoxy]-acetic Acid](/img/structure/B1434148.png)

![Methyl 4-[(4-fluorophenyl)(methylsulfonyl)amino]butanoate](/img/structure/B1434150.png)


![1-Methyl-4-[3-(trifluoromethyl)-2-pyridyl]piperazine hydrochloride](/img/structure/B1434155.png)
![4-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-N-(4-methyl-1,3-thiazol-2-yl)pyrimidin-2-amine](/img/structure/B1434156.png)
![4-[2-(2,3-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B1434157.png)
![Methyl 2-[(chloroacetyl)amino]-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate](/img/structure/B1434158.png)


